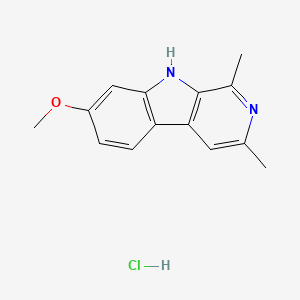
9H-Pyrido(3,4-b)indole, 1,3-dimethyl-7-methoxy-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Pyrido(3,4-b)indole, 1,3-dimethyl-7-methoxy-, hydrochloride is a synthetic compound belonging to the class of β-carbolines. These compounds are known for their diverse biological activities and are often found in both natural and synthetic alkaloids . The compound is characterized by its tricyclic structure, which includes an indole ring system fused to a pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indole, 1,3-dimethyl-7-methoxy-, hydrochloride typically involves the installation of the gramine side chain using N,N-dimethylmethylene ammonium chloride in acetic acid, followed by the elimination of the tosyl masking group . This method is commonly used in laboratory settings to produce the compound in small quantities.
Industrial Production Methods
These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions
9H-Pyrido(3,4-b)indole, 1,3-dimethyl-7-methoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
9H-Pyrido(3,4-b)indole, 1,3-dimethyl-7-methoxy-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 9H-Pyrido(3,4-b)indole, 1,3-dimethyl-7-methoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Harmine: Another β-carboline with similar biological activities.
Norharmane: A closely related compound with a similar structure but different functional groups.
1,2,3,4-Tetrahydro-9H-pyrido(3,4-b)indole: A reduced form of the compound with different chemical properties.
Uniqueness
9H-Pyrido(3,4-b)indole, 1,3-dimethyl-7-methoxy-, hydrochloride is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its methoxy and dimethyl groups differentiate it from other β-carbolines, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
102206-97-3 |
|---|---|
Molecular Formula |
C14H15ClN2O |
Molecular Weight |
262.73 g/mol |
IUPAC Name |
7-methoxy-1,3-dimethyl-9H-pyrido[3,4-b]indole;hydrochloride |
InChI |
InChI=1S/C14H14N2O.ClH/c1-8-6-12-11-5-4-10(17-3)7-13(11)16-14(12)9(2)15-8;/h4-7,16H,1-3H3;1H |
InChI Key |
ZAPGLNJHEJYVJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)NC3=C2C=CC(=C3)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















